molecular formula C19H19NO5 B557746 Fmoc-D-allo-Thr-OH CAS No. 130674-54-3

Fmoc-D-allo-Thr-OH

Cat. No. B557746
M. Wt: 341,36 g/mole
InChI Key: OYULCCKKLJPNPU-PIGZYNQJSA-N
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Description

Fmoc-D-allo-Thr-OH is a derivative of D-allothreonine . It is a standard building block for the introduction of D-threonine amino-acid residues by Fmoc SPPS .


Synthesis Analysis

Fmoc-D-Allo-Thr(TBU)-OH can be synthesized by Fischer and Sandosham through the protection of hydroxy groups with the tBu using H2SO4/2-methylpropene and deprotection of tBu ester by 25% Cl2CHCOOH in 8% yield .


Molecular Structure Analysis

The molecular formula of Fmoc-D-allo-Thr-OH is C19H19NO5 . The molecular weight is 341.4 g/mol .


Chemical Reactions Analysis

The chemical attachment of Fmoc–glycine (Fmoc–Gly–OH) at the surface of the core-shell structure was performed to determine the amount of active amino groups on the basis of the amount of Fmoc group calculation .


Physical And Chemical Properties Analysis

Fmoc-D-allo-Thr-OH has a molecular weight of 341.36 g/mol . It is a solid substance at room temperature .

Scientific Research Applications

  • Peptide Synthesis : Fmoc-D-allo-Thr-OH is used in the synthesis of protected D-allothreonine derivatives, which are key components in peptides. For instance, it's involved in the asymmetric synthesis of cytotoxic marine peptides, contributing significantly to the field of peptide therapeutics (Tokairin et al., 2018).

  • Development of Antibacterial and Anti-inflammatory Materials : The Fmoc-decorated building blocks, including Fmoc-D-allo-Thr-OH, have been used to develop materials with antibacterial and anti-inflammatory properties. These materials have applications in biomedical fields due to their biocompatible and biodegradable nature (Schnaider et al., 2019).

  • Nanotechnology Applications : Fmoc-D-allo-Thr-OH has been used in the formation of hydrogels, which serve as matrices for the stabilization of fluorescent few-atom silver nanoclusters. These hydrogels demonstrate potential for applications in material science and nanotechnology due to their unique morphological and fluorescent properties (Roy & Banerjee, 2011).

  • Improving Solid-Phase Peptide Synthesis (SPPS) : Research has focused on improving methods for solid-phase synthesis of peptides using Fmoc-D-allo-Thr-OH, contributing to the efficiency and reliability of peptide synthesis techniques (Shapiro et al., 1996).

  • Synthesis of Novel Amino Acid Derivatives : Studies have shown the effective use of Fmoc-D-allo-Thr-OH in the synthesis of novel amino acid derivatives, which are crucial for expanding the scope of peptide-based drugs and materials (Kikuchi & Konno, 2013).

properties

IUPAC Name

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYULCCKKLJPNPU-PIGZYNQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426319
Record name Fmoc-D-allo-Thr-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-allo-Thr-OH

CAS RN

130674-54-3
Record name Fmoc-D-allo-Thr-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
M De Vleeschouwer, JC Martins… - Journal of Peptide …, 2016 - Wiley Online Library
Cyclic lipodepsipeptides (CLPs) are a group of metabolites produced by Pseudomonas bacteria, involved in various biological functions and displaying a wide range of properties, …
Number of citations: 12 onlinelibrary.wiley.com
T Yamashita, H Matoba, T Kuranaga, M Inoue - Tetrahedron, 2014 - Elsevier
… Fmoc-l-Val-Wang-resin (7, 0.100 mmol) was subjected to three cycles (Fmoc-d-allo-Thr-OH, Fmoc-l-Phe-OH, and Fmoc-d-Phe-OH) of microwave assisted SPPS protocol described …
Number of citations: 28 www.sciencedirect.com
MJ Martín, R Rodriguez-Acebes… - Journal of the …, 2014 - ACS Publications
… Then Fmoc-d-allo-Thr-OH was used in place of Boc-d-Thr-OH to allow growth of the exocyclic arm. Nevertheless, even if the cycle was first formed, when the Ile residue was deprotected…
Number of citations: 50 pubs.acs.org
C Gracia, A Isidro-Llobet, LJ Cruz… - The Journal of …, 2006 - ACS Publications
… Fmoc-d-allo-Ile-OH (707 mg, 2 mmol, 4 equiv), Fmoc-d-allo-Thr-OH (free hydroxy group) (683 mg, 2 mmol, 4 equiv), and Fmoc-d-allo-Ile-OH (707 mg, 2 mmol, 4 equiv) were added …
Number of citations: 37 pubs.acs.org
J Gao, MT Hamann - Chemical reviews, 2011 - ACS Publications
Natural products continue to serve as valuable starting points in developing druglike candidates, and the first step in the development of therapeutic agents is the identification of lead …
Number of citations: 78 pubs.acs.org
H Yang, AV Pishenko, X Li… - The Journal of organic …, 2019 - ACS Publications
… (11) Fmoc-d-allo-Thr-OH was then introduced by standard Fmoc-based SPPS using HCTU as the coupling reagent. The Fmoc group was removed by treatment with 20% piperidine in …
Number of citations: 11 pubs.acs.org
JC Jiménez, A López-Macià, C Gracia… - Journal of medicinal …, 2008 - ACS Publications
Kahalalide F (KF) is a natural product currently under phase II clinical trials. Here, we report the solid phase synthesis of 132 novel analogues of kahalalide F and their in vitro activity on …
Number of citations: 38 pubs.acs.org
BS Barth - 2011 - search.proquest.com
Callipeltin A is a novel cyclic despsipeptide possessing a range of biological activities including anti-HIV, antifungal, and cytotoxicity against select human carcinoma cell lines. …
Number of citations: 2 search.proquest.com
A Isidro Llobet - 2008 - diposit.ub.edu
[eng]The increasing importance of peptides as drugs creates the necessity of new methodologies for the synthesis of complex peptides. This PhD thesis has been focused on the …
Number of citations: 3 diposit.ub.edu
PE Lopez, A Isidro-Llobet, C Gracia, LJ Cruz… - Tetrahedron letters, 2005 - Elsevier
p-Nitrobenzyloxycarbonyl (pNZ) is used for the permanent protection of ornithine in the synthesis of derivatives of the anti-tumor cyclodepsipeptide Kahalalide F that contain acid labile …
Number of citations: 20 www.sciencedirect.com

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